molecular formula C13H13N3 B13709360 10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine

10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine

Katalognummer: B13709360
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: LZCFJWLDTRKFLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as MFCD32632767 is a chemical entity with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32632767 involves a series of chemical reactions that require precise conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of MFCD32632767 is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32632767 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32632767 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products efficiently.

Major Products Formed: The major products formed from the reactions of MFCD32632767 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in various fields.

Wissenschaftliche Forschungsanwendungen

MFCD32632767 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD32632767 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism of action of MFCD32632767 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The molecular targets and pathways involved are crucial for understanding the compound’s effects and optimizing its applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD32632767 include those with analogous structural features and chemical properties. These compounds are often used as references for comparing the efficacy and applications of MFCD32632767.

Uniqueness: MFCD32632767 stands out due to its unique structural properties and versatile applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Conclusion

MFCD32632767 is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool in various scientific fields. The comparison with similar compounds highlights its uniqueness and potential for future research and development.

Eigenschaften

Molekularformel

C13H13N3

Molekulargewicht

211.26 g/mol

IUPAC-Name

5,7-diazatricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-6-amine

InChI

InChI=1S/C13H13N3/c14-13-15-8-11-7-10-4-2-1-3-9(10)5-6-12(11)16-13/h1-4,8H,5-7H2,(H2,14,15,16)

InChI-Schlüssel

LZCFJWLDTRKFLK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NC(=NC=C2CC3=CC=CC=C31)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.